N,N'-(butane-1,4-diyl)bis(2-chloroacetamide)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(butane-1,4-diyl)bis(2-chloroacetamide) typically involves the reaction of butane-1,4-diamine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent side reactions . The reaction can be represented as follows:
Butane-1,4-diamine+2Chloroacetyl chloride→N,N’-(butane-1,4-diyl)bis(2-chloroacetamide)+2HCl
Industrial Production Methods
Industrial production methods for N,N’-(butane-1,4-diyl)bis(2-chloroacetamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(butane-1,4-diyl)bis(2-chloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Hydrolysis Conditions: Aqueous base or acidic conditions can facilitate the hydrolysis of the compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N,N’-(butane-1,4-diyl)bis(2-chloroacetamide) can be formed.
Hydrolysis Products: Butane-1,4-diamine and chloroacetic acid are the major products of hydrolysis.
Scientific Research Applications
N,N’-(butane-1,4-diyl)bis(2-chloroacetamide) has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-(butane-1,4-diyl)bis(2-chloroacetamide) involves its interaction with nucleophiles, leading to substitution reactions. The compound can also undergo hydrolysis, releasing butane-1,4-diamine and chloroacetic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar in structure but contains ester linkages instead of amide linkages.
N,N’-(butane-1,4-diyl)bis(2-bromoacetamide): Similar compound with bromine atoms instead of chlorine.
Uniqueness
Its ability to undergo substitution and hydrolysis reactions makes it a versatile compound for synthetic and analytical purposes .
Properties
IUPAC Name |
2-chloro-N-[4-[(2-chloroacetyl)amino]butyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2N2O2/c9-5-7(13)11-3-1-2-4-12-8(14)6-10/h1-6H2,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKJPPCIKKTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CCl)CNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955252 | |
Record name | N,N'-(Butane-1,4-diyl)bis(2-chloroethanimidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33619-34-0 | |
Record name | NSC58801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Butane-1,4-diyl)bis(2-chloroethanimidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(butane-1,4-diyl)bis(2-chloroacetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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